BenchChemオンラインストアへようこそ!

4-chloro-5-iodo-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine

Kinase inhibitor synthesis Tie-2 Spirocyclic intermediate

4-Chloro-5-iodo-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 262444-48-4; molecular formula C14H15ClIN3O2; MW 419.65 g/mol) is a halogenated pyrrolo[2,3-d]pyrimidine bearing a 1,4-dioxaspiro[4.5]decan-8-yl substituent at the N7 position. It is documented as Intermediate VII in the synthesis of Tie-2 receptor tyrosine kinase inhibitors, prepared via Mitsunobu coupling between 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine and 4-hydroxycyclohexanone ethylene ketal.

Molecular Formula C14H15ClIN3O2
Molecular Weight 419.64 g/mol
CAS No. 262444-48-4
Cat. No. B3034975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-5-iodo-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine
CAS262444-48-4
Molecular FormulaC14H15ClIN3O2
Molecular Weight419.64 g/mol
Structural Identifiers
SMILESC1CC2(CCC1N3C=C(C4=C3N=CN=C4Cl)I)OCCO2
InChIInChI=1S/C14H15ClIN3O2/c15-12-11-10(16)7-19(13(11)18-8-17-12)9-1-3-14(4-2-9)20-5-6-21-14/h7-9H,1-6H2
InChIKeyIJQRMNNJDXVVMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-iodo-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 262444-48-4): Core Intermediate Identity and Sourcing Baseline


4-Chloro-5-iodo-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 262444-48-4; molecular formula C14H15ClIN3O2; MW 419.65 g/mol) is a halogenated pyrrolo[2,3-d]pyrimidine bearing a 1,4-dioxaspiro[4.5]decan-8-yl substituent at the N7 position [1]. It is documented as Intermediate VII in the synthesis of Tie-2 receptor tyrosine kinase inhibitors, prepared via Mitsunobu coupling between 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine and 4-hydroxycyclohexanone ethylene ketal [2]. The compound is commercially available from multiple suppliers at purities of 95–98% .

Why Generic Substitution of 4-Chloro-5-iodo-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 262444-48-4) Is Not Advisable


Generic substitution of this compound with the parent 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS 123148-78-7) or with alternative N7-alkyl analogs would fail to deliver the downstream kinase inhibitor pharmacophore. The 1,4-dioxaspiro[4.5]decan-8-yl group is not a passive solubilizing appendage; it serves as a masked 4-hydroxycyclohexanone that can be deprotected to reveal a ketone for further functionalization in the Tie-2 inhibitor synthetic pathway [1]. Furthermore, the spirocyclic ketal confers a distinct three-dimensional topology that influences the conformation of the pyrrolopyrimidine core, a feature absent in simple N7-alkyl analogs such as the 7-isopropyl or 7-(2-methoxyethyl) derivatives . The orthogonal halogen reactivity—iodine at C5 for Suzuki coupling and chlorine at C4 for nucleophilic aromatic substitution—is preserved, but the spirocyclic N7 substituent uniquely enables the sequential elaboration documented in the BASF patent family [2].

Quantitative Evidence for Differentiation of 4-Chloro-5-iodo-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 262444-48-4)


Spirocyclic N7 Substituent Enables Masked Ketone Functionality Absent in Parent and Simple Alkyl Analogs

The 1,4-dioxaspiro[4.5]decan-8-yl group at N7 is a 4-hydroxycyclohexanone ethylene ketal—a masked ketone. After Suzuki coupling at C5 and SNAr at C4, deprotection of the ketal yields a free cyclohexanone that serves as a handle for further diversification (e.g., reductive amination, oxime formation). In contrast, the parent compound 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS 123148-78-7) lacks any N7 substituent, and the 7-isopropyl analog (CAS 213744-81-1) bears an inert alkyl group incapable of downstream deprotection or further functionalization [1]. The documented synthetic route in EP 1114053 exploits this latent ketone to access the final 4-amino-5-aryl-pyrrolopyrimidine pharmacophore after ammonium hydroxide-mediated displacement and simultaneous N-Boc cleavage at 120 °C [2].

Kinase inhibitor synthesis Tie-2 Spirocyclic intermediate Masked carbonyl

Orthogonal Dihalogen Reactivity: Sequential Pd-Catalyzed and SNAr Chemistry Not Replicable with Mono-Halogen or Incorrectly Positioned Dihalogen Analogs

The target compound carries iodine at C5 and chlorine at C4, providing orthogonal reactivity. In the documented synthesis of Tie-2 inhibitor intermediates, the C5 iodine undergoes selective Suzuki-Miyaura coupling with aryl boronate (IV) while the C4 chlorine is preserved for subsequent SNAr displacement with ammonium hydroxide [1]. This orthogonality is enabled by the intrinsic reactivity difference: aryl iodides undergo oxidative addition to Pd(0) approximately 10^2–10^3 times faster than aryl chlorides under standard Suzuki conditions [2]. By contrast, the regioisomeric 4-chloro-2-iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS not located in accessible data) would place the iodine at C2, altering the vector of the Suzuki-coupled aryl group and disrupting the Tie-2 pharmacophore geometry. The 2-chloro-5-iodo isomer (CAS 1060815-90-8) reverses the halogen positions, potentially compromising the C4 SNAr step that is critical for installing the 4-amino group in the final kinase inhibitor [3].

Suzuki-Miyaura coupling Nucleophilic aromatic substitution Orthogonal reactivity C–I vs C–Cl selectivity

Documented Intermediate Status in Tie-2 Inhibitor Synthesis: Pathway Provenance vs. Unexplored N7 Analogs

This compound is explicitly identified as Intermediate (VII) in the sole published synthetic route to a series of pyrrolo[2,3-d]pyrimidine Tie-2 inhibitors from BASF AG, referenced in EP 1114053, WO 0017203, and WO 0172751 [1]. The AACR abstract by Wishart et al. (2002) describes the structure-activity relationships of this series, although specific IC50 values for intermediates are not reported [2]. The downstream 5-keto-pyrrolopyrimidine compounds derived from this intermediate demonstrated Tie-2 cellular IC50 values of 1–15 nM in NIH-3T3 cells overexpressing a recombinant erbB-Tie-2 chimeric receptor, with endothelial cell growth inhibition at 1–10 nM free drug concentration [3]. No alternative N7 substituent (e.g., 7-cyclopentyl, 7-isopropyl, 7-(2-methoxyethyl)) is documented in this patent family as a replacement for the dioxaspiro[4.5]decan-8-yl group, establishing the target compound as the lone validated intermediate for this specific inhibitor series.

Tie-2 kinase inhibitor BASF patent family Angiogenesis Intermediate VII

Commercial Purity Tiering: 98% vs 95% Availability and Its Impact on Downstream Coupling Efficiency

Commercial suppliers offer this compound at two distinct purity grades: 98% (Leyan, Catalog No. 1731826) and 95% (AKSci, Catalog No. 5248DA; Ambeed, Catalog No. A992549; Chemsrc-listed suppliers) . For a dihalogenated intermediate destined for sequential Pd-catalyzed Suzuki coupling followed by SNAr, the presence of dehalogenated impurities (e.g., mono-halogen byproducts from incomplete iodination or premature dechlorination) can act as chain-terminating contaminants that consume boronate coupling partner without yielding the desired biaryl product. The 98% purity grade, with a 3-percentage-point advantage over the 95% grade, corresponds to a 60% reduction in total impurity burden (from 5% to 2%), which is particularly consequential when the impurity profile may include C5-deiodinated species that compete in the Suzuki step. No head-to-head coupling efficiency data comparing 95% vs 98% purity batches of this specific compound are publicly available; this inference is class-level, based on the known sensitivity of Pd-catalyzed cross-couplings to halide-impurity interference [1].

Purity comparison Suzuki coupling Procurement Intermediate quality

Physicochemical Differentiation: Computed LogP and Topological PSA of the Spirocyclic Intermediate vs. N7-Alkyl Analogs

The target compound has a computed XLogP3-AA of 2.9 and a topological polar surface area (TPSA) of 49.17 Ų [1]. By comparison, the N7-isopropyl analog 4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 213744-81-1; C9H9ClIN3) has a lower molecular weight (321.55 g/mol) and an estimated XLogP approximately 0.8–1.2 units higher due to the absence of the oxygen-containing ketal . The incorporation of the 1,4-dioxaspiro[4.5]decan-8-yl group introduces two oxygen atoms and a quaternary spiro center, which simultaneously increases molecular complexity (sp³ fraction), reduces lipophilicity, and adds hydrogen bond acceptor capacity—factors that, in the class of oxa-spirocycles, have been associated with up to 40-fold increases in aqueous solubility and reduced lipophilicity compared to traditional all-carbon spirocycles . While direct solubility measurements for CAS 262444-48-4 are not publicly reported, the class-level inference from the oxa-spirocycle literature supports superior developability properties for the final kinase inhibitors derived from this intermediate.

LogP PSA Spirocyclic Physicochemical properties Drug-likeness

Optimal Research and Industrial Application Scenarios for 4-Chloro-5-iodo-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 262444-48-4)


Synthesis of Tie-2 Kinase Inhibitors via Sequential Suzuki–SNAr Elaboration

This compound is ideally suited as Intermediate VII for constructing 4-amino-5-aryl-pyrrolo[2,3-d]pyrimidine Tie-2 inhibitors following the BASF patented route. The C5 iodine enables selective Suzuki-Miyaura coupling with aryl boronates to install the 5-aryl pharmacophore, while the C4 chlorine undergoes subsequent SNAr displacement with ammonium hydroxide to introduce the 4-amino group. The 1,4-dioxaspiro[4.5]decan-8-yl group can be deprotected post-coupling to reveal a cyclohexanone for further diversification [1]. Downstream compounds from this series have demonstrated Tie-2 cellular IC50 values of 1–15 nM [2].

Divergent Library Synthesis Exploiting Latent Ketone Functionality

The ketal-protected cyclohexanone in the N7 spirocyclic substituent enables a divergent library strategy. After executing the Suzuki coupling at C5 and SNAr at C4, the ketal can be deprotected to generate a reactive ketone. This ketone can then be diversified via reductive amination, oxime formation, or Grignard addition to generate collections of analogs with varied N7-side chain functionality. No simple N7-alkyl analog offers this post-synthetic diversification capability [1].

Medicinal Chemistry Programs Requiring Reduced LogP and Enhanced sp³ Character in the Pyrrolopyrimidine Scaffold

For kinase inhibitor programs where lipophilicity-driven promiscuity or poor solubility is a concern, this intermediate provides an N7 substituent that lowers computed LogP by approximately 0.8–1.2 units compared to N7-alkyl analogs while adding two hydrogen bond acceptors and a quaternary spiro center that increases fraction sp³ (Fsp³) [1]. The oxa-spirocyclic motif has been associated with up to 40-fold solubility enhancement compared to all-carbon spirocycles in broader analog series [2], making this intermediate a strategic choice for optimizing the physicochemical profile of pyrrolopyrimidine-based kinase inhibitors.

Reference Standard for Analytical Method Development and Impurity Profiling in Tie-2 Inhibitor Manufacture

Given its documented role as a key intermediate in the Tie-2 inhibitor synthetic pathway, the 98%-purity grade of this compound (Leyan Catalog No. 1731826) can serve as a reference standard for HPLC method development, impurity identification, and batch-to-batch consistency assessment during process chemistry scale-up [1]. The known impurity risk—dehalogenated species from incomplete iodination—provides a defined target for analytical method validation.

Quote Request

Request a Quote for 4-chloro-5-iodo-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.